Erk-IN-2

ERK2 inhibition biochemical assay kinase inhibitor

Select ERK-IN-2 for its precisely characterized ERK2 inhibition (IC50 1.8 nM) and a well-defined 10 μM off-target toxicity ceiling, crucial for designing acute signaling assays with minimal cytotoxicity risk. Unlike ultra-potent or longer-half-life alternatives, its moderate potency and distinct cellular IC50 fingerprint (A375SM: 214 nM; Colo 205: 91 nM; Lovo: 201 nM) make it the ideal reference compound for MAPK pathway benchmarking and high-throughput screening panels. Supplied as a hydrochloride salt (MW 347.80) for research use.

Molecular Formula C16H18ClN5O2
Molecular Weight 347.80 g/mol
Cat. No. B12433064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErk-IN-2
Molecular FormulaC16H18ClN5O2
Molecular Weight347.80 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO.Cl
InChIInChI=1S/C16H17N5O2.ClH/c1-10(11-5-3-2-4-6-11)18-16(23)20-15-7-13-12(8-17-21-13)14(9-22)19-15;/h2-8,10,22H,9H2,1H3,(H,17,21)(H2,18,19,20,23);1H/t10-;/m1./s1
InChIKeyVPFDSSKZNLUCLT-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ERK-IN-2: A Potent ERK2 Inhibitor with Defined Cellular Activity and Pharmacokinetic Profile


ERK-IN-2 is a small-molecule inhibitor targeting the extracellular signal-regulated kinase 2 (ERK2), a terminal effector of the MAPK pathway. It exhibits an IC50 of 1.8 nM against ERK2 in biochemical assays . The compound functions as an antagonist of ERK2, suppressing downstream phosphorylation events such as RSK phosphorylation with an IC50 of 280 nM in cellular contexts . ERK-IN-2 is supplied as a hydrochloride salt (CAS 2743576-56-7) with a molecular weight of 347.80 g/mol .

Why ERK-IN-2 Cannot Be Interchanged with Other ERK1/2 Inhibitors


ERK1/2 inhibitors exhibit substantial divergence in potency, selectivity, and pharmacokinetic behavior that preclude simple substitution. For instance, ERK-IN-2's ERK2 IC50 of 1.8 nM places it between ultra-potent agents like ulixertinib (<0.3 nM) and moderately potent ones like ravoxertinib (3.1 nM) [1], yet its cellular anti-proliferative profile in A375SM (IC50 214 nM), SK-MEL-30 (305 nM), Colo 205 (91 nM), and Lovo (201 nM) cells differs markedly from other inhibitors. Furthermore, ERK-IN-2 carries a specific caution: doses >10 μM induce off-target toxicity, a threshold not uniformly shared across the class . These quantitative disparities mandate compound-specific validation rather than generic class substitution.

Quantitative Differentiation of ERK-IN-2 Against Key ERK Inhibitors


Biochemical Potency: ERK2 IC50 Comparison Across Leading ERK1/2 Inhibitors

ERK-IN-2 demonstrates an ERK2 IC50 of 1.8 nM . This places it in a distinct potency tier when compared to other ERK1/2 inhibitors: it is ~6-fold less potent than ulixertinib (IC50 <0.3 nM) , ~1.7-fold more potent than ravoxertinib (IC50 3.1 nM) [1], and within the same order of magnitude as SCH772984 (ERK2 IC50 1 nM) and temuterkib (ERK2 IC50 5 nM) .

ERK2 inhibition biochemical assay kinase inhibitor

Cellular Anti-Proliferative Activity: A375SM, SK-MEL-30, Colo 205, and Lovo Cell Panel Data

In cellular assays, ERK-IN-2 (1 μM) inhibits proliferation with IC50 values of 214 nM (A375SM), 305 nM (SK-MEL-30), 91 nM (Colo 205), and 201 nM (Lovo) . In contrast, SCH772984 exhibits anti-proliferative IC50 values of 70 nM in A375 cells and 59 nM in HT-29 cells . Ulixertinib demonstrates GI50 values in the sub-micromolar range across multiple cancer lines, though specific values for the same panel are not directly reported . The variance in cellular IC50 values underscores that biochemical potency does not linearly translate to cellular efficacy.

cancer cell proliferation MAPK pathway cell viability

Pharmacokinetic Profile: Oral Bioavailability and Half-Life in Rats

ERK-IN-2 exhibits moderate oral bioavailability (F=13%) and a short half-life (t1/2=0.4 h) in rats following a 1 mg/kg oral dose . For comparison, VX-11e, another ERK2-selective inhibitor, demonstrates superior oral bioavailability and a longer half-life, though exact values are not disclosed in the same source . Ravoxertinib (GDC-0994) is noted for good oral bioavailability, enabling once-daily dosing in preclinical models [1]. Ulixertinib also displays high oral bioavailability and is in Phase 1 clinical trials . The PK properties of ERK-IN-2 make it suitable for acute, single-dose mechanistic studies rather than chronic oral dosing regimens.

pharmacokinetics oral bioavailability in vivo studies

Off-Target Toxicity Threshold: Doses >10 μM May Cause Off-Target Effects

Vendor datasheets for ERK-IN-2 consistently caution that doses exceeding 10 μM may lead to off-target toxicity and/or off-target activity . In contrast, ulixertinib is described as a highly selective ERK1/2 inhibitor with no specific upper dose limit stated in its summary datasheets . SCH772984 is noted for its selectivity and unique binding mode that confers slow binding kinetics and high selectivity . The explicit 10 μM threshold for ERK-IN-2 provides a defined safety margin for experimental design, whereas many ERK inhibitors lack a clearly communicated upper concentration bound.

selectivity off-target toxicity dosing recommendations

Optimal Use Cases for ERK-IN-2 Based on Quantitative Differentiation


Mechanistic Studies Requiring Acute ERK2 Inhibition in Cell Culture

ERK-IN-2 at 1 μM is recommended for cell-based experiments to inhibit RSK phosphorylation and reduce proliferation across multiple cancer lines, with the explicit precaution to avoid concentrations >10 μM to prevent off-target effects . This makes it ideal for short-term signaling studies where precise target engagement without prolonged exposure is sufficient.

Short-Term In Vivo Proof-of-Concept Experiments in Rodent Models

Given its modest oral bioavailability (13%) and short half-life (0.4 h), ERK-IN-2 is best suited for acute, single-dose in vivo studies to assess target modulation or preliminary efficacy . It is less appropriate for chronic dosing regimens, where inhibitors like ravoxertinib or ulixertinib with superior PK properties would be preferred [1].

Comparator Studies for ERK Inhibitor Profiling in Cancer Cell Panels

The compound's well-defined cellular IC50 values in A375SM, SK-MEL-30, Colo 205, and Lovo cells provide a benchmark for comparing novel ERK inhibitors . Its intermediate potency (1.8 nM ERK2 IC50) and distinct cellular fingerprint make it a useful reference compound in panels alongside more potent (ulixertinib) and less potent (ravoxertinib) ERK inhibitors [2].

Assays Requiring an ERK2 Inhibitor with Documented Off-Target Threshold

In high-throughput screening or complex cellular assays where off-target toxicity is a concern, ERK-IN-2's clearly stated 10 μM upper concentration limit allows researchers to design experiments with a defined safety margin, reducing the risk of misinterpreted results due to non-specific cytotoxicity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erk-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.